molecular formula C50H46CaF2N2O8 B1663618 Pitavastatin CAS No. 147511-69-1

Pitavastatin

Katalognummer B1663618
CAS-Nummer: 147511-69-1
Molekulargewicht: 881.0 g/mol
InChI-Schlüssel: RHGYHLPFVJEAOC-FFNUKLMVSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Safety and Hazards

Pitavastatin can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing cancer . It can sometimes cause myopathy, which is muscle pain and weakness, and even rhabdomyolysis, a severe muscle breakdown leading to kidney failure .

Zukünftige Richtungen

Pitavastatin is used along with a healthy diet and other lifestyle changes to improve cholesterol levels and heart health . By improving cholesterol levels, this drug can help slow the development of heart disease and reduce the risk of a heart attack or stroke .

Biochemische Analyse

Biochemical Properties

Pitavastatin interacts with several biomolecules, primarily the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . By competitively inhibiting HMG-CoA Reductase, this compound reduces abnormal cholesterol and lipid levels .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing the production of cholesterol within the liver, thereby lowering abnormal cholesterol and lipid levels . This reduction in cholesterol levels can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with HMG-CoA Reductase . As a competitive inhibitor of this enzyme, this compound prevents the conversion of HMG-CoA to mevalonic acid, thereby inhibiting the production of cholesterol and other compounds involved in lipid metabolism and transport .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, studies have shown that this compound can reduce the progression of noncalcified coronary plaque volume over a period of 24 months .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, a study in rats showed that ascending doses of this compound were found to attenuate parameters such as edema volume, polymorphonuclear leukocyte (PMNL) infiltration, and tissue damage .

Metabolic Pathways

This compound is involved in the mevalonate pathway, a fundamental pathway of cellular metabolism essential for cholesterol production and posttranslational protein farnesylation and geranylgeranylation . The primary metabolism pathway of this compound is glucuronidation, and it is minimally metabolized by the CYP450 enzymes CYP2C9 and CYP2C8 .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its interaction with solute carrier (SLC) transporters and recombinant membrane vesicles expressing several human ABC transporters .

Subcellular Localization

It is known that this compound primarily acts in the liver, where it inhibits the production of cholesterol .

Analyse Chemischer Reaktionen

Pitavastatin calcium undergoes various chemical reactions:

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for Pitavastatin involves the condensation of a pyrimidine ring with a lactone ring to form the core structure of the compound. This is followed by the addition of a fluorinated side chain and a hydrophilic moiety to enhance the drug's potency and solubility.", "Starting Materials": [ "3,5-dihydroxybenzoic acid", "2,4-dichloropyrimidine", "pivalic acid", "4-fluoro-3-hydroxy-5-phenylpentanoic acid", "triethylamine", "thionyl chloride", "dimethylformamide", "sodium hydroxide", "acetic anhydride", "tetrahydrofuran", "methanol" ], "Reaction": [ "1. Condensation of 3,5-dihydroxybenzoic acid with 2,4-dichloropyrimidine in the presence of triethylamine and thionyl chloride to form the pyrimidine-lactone intermediate.", "2. Reduction of the lactone ring using sodium hydroxide and methanol to form the corresponding diol.", "3. Protection of the diol using acetic anhydride in the presence of pyridine to form the acetyl-protected diol.", "4. Condensation of the acetyl-protected diol with pivalic acid in the presence of dimethylformamide and triethylamine to form the pivaloyloxymethyl ester intermediate.", "5. Deacetylation of the pivaloyloxymethyl ester using sodium hydroxide in the presence of tetrahydrofuran to form the corresponding acid.", "6. Addition of 4-fluoro-3-hydroxy-5-phenylpentanoic acid to the acid intermediate in the presence of dimethylformamide and triethylamine to form Pitavastatin.", "7. Purification of the final product using standard techniques such as chromatography." ] }

CAS-Nummer

147511-69-1

Molekularformel

C50H46CaF2N2O8

Molekulargewicht

881.0 g/mol

IUPAC-Name

calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19-;/m11./s1

InChI-Schlüssel

RHGYHLPFVJEAOC-FFNUKLMVSA-L

Isomerische SMILES

C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2]

SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F

Kanonische SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2]

Aussehen

white to pale-yellow powder

Andere CAS-Nummern

147511-69-1

Piktogramme

Health Hazard

Löslichkeit

Very slightly soluble

Synonyme

(E,3R,5S)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid
itavastatin
itavastatin calcium
nisvastatin
NK 104
NK-104
P 872441
P-872441
pitavastatin
pitavastatin calcium
pitavastatin lactone

Dampfdruck

2.32X10-17 mm Hg at 25 °C (est)

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pitavastatin
Reactant of Route 2
Reactant of Route 2
Pitavastatin
Reactant of Route 3
Pitavastatin
Reactant of Route 4
Pitavastatin
Reactant of Route 5
Pitavastatin
Reactant of Route 6
Pitavastatin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.